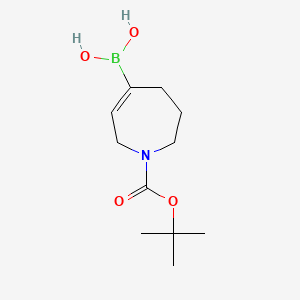
(1-(tert-Butoxycarbonyl)-2,5,6,7-tetrahydro-1H-azepin-4-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{1-[(tert-butoxy)carbonyl]-2,5,6,7-tetrahydro-1H-azepin-4-yl}boronic acid is a boronic acid derivative that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a boronic acid group attached to a tetrahydroazepine ring, which is further protected by a tert-butoxycarbonyl (Boc) group. The unique structure of this compound makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {1-[(tert-butoxy)carbonyl]-2,5,6,7-tetrahydro-1H-azepin-4-yl}boronic acid typically involves the following steps:
Formation of the Tetrahydroazepine Ring: The initial step involves the cyclization of appropriate precursors to form the tetrahydroazepine ring.
Introduction of the Boronic Acid Group: The boronic acid group is introduced through a borylation reaction, often using boronic acid or boronate esters as reagents.
Protection with tert-Butoxycarbonyl Group: The final step involves the protection of the amine group with a tert-butoxycarbonyl (Boc) group to yield the desired compound.
Industrial Production Methods
Industrial production of {1-[(tert-butoxy)carbonyl]-2,5,6,7-tetrahydro-1H-azepin-4-yl}boronic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: To control reaction parameters and improve efficiency.
Purification Techniques: Such as crystallization, distillation, or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
{1-[(tert-butoxy)carbonyl]-2,5,6,7-tetrahydro-1H-azepin-4-yl}boronic acid can undergo various chemical reactions, including:
Oxidation: Conversion of the boronic acid group to other functional groups.
Reduction: Reduction of the azepine ring or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions at the boronic acid group or the azepine ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids under mild conditions.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Halogenating agents or nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic esters or alcohols, while substitution reactions can introduce various functional groups onto the azepine ring.
Scientific Research Applications
{1-[(tert-butoxy)carbonyl]-2,5,6,7-tetrahydro-1H-azepin-4-yl}boronic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Potential use in the development of enzyme inhibitors or probes for biological studies.
Medicine: Investigated for its potential as a drug candidate or a building block in drug synthesis.
Industry: Utilized in the production of advanced materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of {1-[(tert-butoxy)carbonyl]-2,5,6,7-tetrahydro-1H-azepin-4-yl}boronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols or other nucleophiles, making it a valuable tool in enzyme inhibition or molecular recognition. The azepine ring may also interact with biological targets, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
®-1-Boc-3-pyrrolidinecarboxylic acid: Another boronic acid derivative with a similar Boc-protected amine group.
tert-Butyl carbamate: A related compound with a tert-butoxycarbonyl group.
1-[(tert-Butoxycarbonyl)amino]cyclohexanecarboxylic acid: Another Boc-protected compound with a different ring structure.
Uniqueness
The uniqueness of {1-[(tert-butoxy)carbonyl]-2,5,6,7-tetrahydro-1H-azepin-4-yl}boronic acid lies in its combination of a boronic acid group with a tetrahydroazepine ring, which is not commonly found in other compounds
Properties
IUPAC Name |
[1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3,4,7-tetrahydroazepin-5-yl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20BNO4/c1-11(2,3)17-10(14)13-7-4-5-9(6-8-13)12(15)16/h6,15-16H,4-5,7-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMMCZFXLIFIYAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CCN(CCC1)C(=O)OC(C)(C)C)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20BNO4 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.09 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














